Desbromoarborescidine A
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Overview
Description
Desbromoarborescidine A is a chemical compound with the molecular formula C15H18N2 and a molecular weight of 226.323 g/mol It is a derivative of arborescidine, characterized by the absence of a bromine atom
Preparation Methods
The synthesis of Desbromoarborescidine A involves several steps, typically starting with the preparation of the precursor compounds. The synthetic route often includes the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Quinolizidine Ring Formation: The quinolizidine ring is formed by the cyclization of the intermediate compounds.
Debromination: The final step involves the removal of the bromine atom from the arborescidine structure to yield this compound.
Chemical Reactions Analysis
Desbromoarborescidine A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Desbromoarborescidine A has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Desbromoarborescidine A involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Desbromoarborescidine A can be compared with other similar compounds, such as:
Arborescidine: The parent compound from which this compound is derived.
Bromoarborescidine: A brominated derivative of arborescidine.
Indoloquinolizidine Derivatives: Compounds with similar indole and quinolizidine ring structures.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
10252-12-7 |
---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
(12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H18N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-2,5-6,14,16H,3-4,7-10H2/t14-/m0/s1 |
InChI Key |
OURDZMSSMGUMKR-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
SMILES |
C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Canonical SMILES |
C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Synonyms |
(12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine |
Origin of Product |
United States |
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